molecular formula C22H18O5 B11160335 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11160335
M. Wt: 362.4 g/mol
InChI Key: BSVRZRLNUPQQBO-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that features a unique fusion of benzodioxepin and furochromen structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, continuous flow systems, and automated monitoring to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one stands out due to its unique structural features and the specific combination of functional groups.

Properties

Molecular Formula

C22H18O5

Molecular Weight

362.4 g/mol

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C22H18O5/c1-12-13(2)22(23)27-20-10-19-16(9-15(12)20)17(11-26-19)14-4-5-18-21(8-14)25-7-3-6-24-18/h4-5,8-11H,3,6-7H2,1-2H3

InChI Key

BSVRZRLNUPQQBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=C(C=C4)OCCCO5)C

Origin of Product

United States

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